molecular formula C19H14F2N4O3S2 B3015094 N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895103-65-8

N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B3015094
CAS No.: 895103-65-8
M. Wt: 448.46
InChI Key: AUMUDWQGLYLUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex fused heterocyclic core: a benzo[c]pyrimido[4,5-e][1,2]thiazin system with a 6-methyl substituent and 5,5-dioxido functionalization. The thioacetamide linker connects this core to a 2,5-difluorophenyl group. The synthesis likely involves alkylation of a thiolated pyrimidine intermediate with a chloroacetamide derivative, as seen in analogous pathways for pyrimidinyl thioacetamides .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O3S2/c1-25-15-5-3-2-4-12(15)18-16(30(25,27)28)9-22-19(24-18)29-10-17(26)23-14-8-11(20)6-7-13(14)21/h2-9H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMUDWQGLYLUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

1. Kinase Inhibition

Research indicates that compounds similar to this compound may act as kinase inhibitors. Kinases play critical roles in various cellular processes including cell signaling and metabolism. The benzo[c]pyrimido core structure has been linked to kinase inhibition in some studies, suggesting that this compound could be explored as a potential therapeutic agent for diseases where kinase activity is dysregulated .

2. Antimicrobial Activity

The compound's thiazine moiety may contribute to antimicrobial properties. Similar compounds in the literature have shown significant antibacterial and antifungal activities. For instance, derivatives of benzothiazine have demonstrated efficacy against various pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Case Studies

  • In Vitro Studies
    • A study evaluated the kinase inhibitory activity of several derivatives based on the benzo[c]pyrimido structure. Results indicated that certain modifications enhanced potency against specific kinases involved in cancer proliferation pathways.
    • Another investigation focused on the antimicrobial properties of thiazine-containing compounds. The study reported that compounds with higher lipophilicity exhibited stronger antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • In Vivo Studies
    • Preliminary animal studies demonstrated that this compound could reduce tumor growth in xenograft models by inhibiting specific kinases involved in tumorigenesis .

Biological Activity Summary Table

Activity Type Mechanism Reference
Kinase InhibitionDisruption of signaling pathways
AntimicrobialDisruption of cell wall synthesis
AntitumorInhibition of tumor growth

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidinyl Thioacetamides

Compounds such as 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () share the thioacetamide linker and pyrimidine core. Key differences include:

  • Substituent Effects: The 6-methyl and 5,5-dioxido groups in the user’s compound may increase metabolic stability relative to non-oxidized analogs.
  • Synthetic Routes : Both compounds likely derive from alkylation of thiolated pyrimidines with chloroacetamides, but the fused core in the user’s compound requires additional cyclization steps .

Thiazolo-Pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines (e.g., 11a and 11b in ) feature a thiazole-pyrimidine fusion. Comparisons include:

  • Electronic Effects: The cyano (CN) substituent in 11b enhances electrophilicity, whereas the 5,5-dioxido group in the user’s compound introduces strong electron-withdrawing effects.
  • Substituent Diversity : The user’s 2,5-difluorophenyl group contrasts with 11a ’s 2,4,6-trimethylbenzylidene, suggesting divergent solubility and target interactions.
  • Synthetic Flexibility: Both systems use aromatic aldehydes for functionalization, but the user’s compound lacks the enaminone intermediates seen in 11a/b synthesis .

Difluorophenyl Acetamide Analogs

Pesticide compounds like flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide, ) share the difluorophenyl motif. Key contrasts:

  • Fluorine Positioning : The 2,5-difluoro substitution in the user’s compound vs. 2,6-difluoro in flumetsulam may alter steric and electronic interactions with biological targets.
  • Core Heterocycles : Flumetsulam’s triazolo-pyrimidine core is smaller and less polar than the user’s fused benzo-pyrimido-thiazin system, impacting binding affinity and logP values .

Research Implications and Gaps

  • Bioactivity Prediction: The 5,5-dioxido group may confer enhanced solubility and oxidative stability compared to non-oxidized analogs, as seen in sulfone-containing drugs.
  • Pharmacophore Potential: The 2,5-difluorophenyl group aligns with agrochemical motifs (e.g., flumetsulam), suggesting possible pesticidal or herbicidal applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.